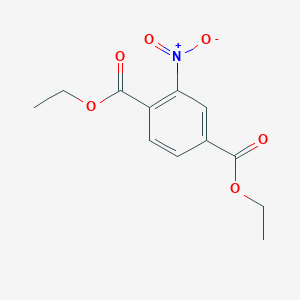

Diethyl 2-nitroterephthalate

Description

Significance and Research Context of Nitro-Substituted Terephthalate (B1205515) Esters

Nitro-substituted terephthalate esters are a class of aromatic compounds whose significance is rooted in their versatility as chemical precursors. wikipedia.org The presence of three key functional groups—two ester moieties and an electron-withdrawing nitro group—on a central benzene (B151609) ring allows for a wide range of chemical transformations. The nitro group, in particular, plays a crucial role. It activates the aromatic ring for nucleophilic aromatic substitution reactions and can be readily reduced to an amino group. uantwerpen.be This conversion is a fundamental step in the synthesis of more complex functionalized molecules.

The research context for these esters is broad, spanning materials science, polymer chemistry, and the synthesis of fine chemicals. For instance, the dimethyl analogue, dimethyl 2-nitroterephthalate, is utilized in the creation of specialty polymers and as an intermediate for pharmaceuticals and agrochemicals. smolecule.com The ability to selectively reduce the nitro group without affecting the ester groups is a critical advantage in multi-step organic synthesis. uantwerpen.be This reactivity makes nitro-terephthalate esters valuable building blocks for producing amino-terephthalic acids and their derivatives, which are essential linkers in the construction of Metal-Organic Frameworks (MOFs)—a class of highly porous materials with applications in gas storage and separation. uantwerpen.bersc.org Furthermore, these esters have been investigated for synthesizing new terephthalic acids with aromatic substituents, which are precursors to thermotropic polyesters.

Scope of Academic Inquiry into Diethyl 2-nitroterephthalate

The academic inquiry into this compound focuses on its role as a specific and strategic building block in targeted synthetic applications. A significant area of research involves its use as a precursor for the synthesis of ligands for Metal-Organic Frameworks (MOFs). psu.edu Scientific studies have detailed the synthesis of this compound from diethyl terephthalate, phosphorus pentoxide, and nitromethane (B149229). psu.edu This product is then subjected to catalytic hydrogenation, where the nitro group is selectively reduced to an amine, yielding Diethyl 2-aminoterephthalate. psu.edu Subsequent hydrolysis of this amino derivative produces 2-aminoterephthalic acid, a crucial organic linker used to construct well-known MOFs such as IRMOF-3. psu.edu

Research has also explored the use of isotopically labeled this compound (e.g., with ¹⁵N) to investigate the dynamics and structural properties of the resulting materials, such as the rotation of aromatic rings within the MOF structure. psu.edu This highlights the compound's importance not only as a synthetic intermediate but also as a tool for fundamental studies in materials science. The reactivity of the nitro group also makes it a candidate for other nucleophilic displacement reactions, further broadening its utility in the synthesis of diverse functionalized aromatic compounds.

Physicochemical Properties of this compound and Related Compounds

Below is a comparative table of key physical and chemical properties for this compound, its parent acid, and its corresponding dimethyl ester.

| Property | This compound | 2-Nitroterephthalic Acid | Dimethyl 2-nitroterephthalate |

| CAS Number | 39020-35-4 bldpharm.com | 610-29-7 chemsrc.com | 5292-45-5 |

| Molecular Formula | C₁₂H₁₃NO₆ bldpharm.com | C₈H₅NO₆ | C₁₀H₉NO₆ |

| Molecular Weight | 267.23 g/mol bldpharm.com | 211.13 g/mol | 239.18 g/mol |

| Melting Point | No data available | 270-272 °C chemsrc.com | 73-76 °C |

| Boiling Point | No data available bldpharm.com | 454.8 °C | 353.2 °C |

| Appearance | No data available | No data available | No data available |

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO6 |

|---|---|

Molecular Weight |

267.23 g/mol |

IUPAC Name |

diethyl 2-nitrobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C12H13NO6/c1-3-18-11(14)8-5-6-9(12(15)19-4-2)10(7-8)13(16)17/h5-7H,3-4H2,1-2H3 |

InChI Key |

ADPASYSZBOYEJM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Diethyl 2 Nitroterephthalate

Established Synthetic Pathways for Aromatic Nitration and Esterification

The traditional synthesis of diethyl 2-nitroterephthalate typically involves two key transformations: the regioselective nitration of a terephthalate (B1205515) derivative and the esterification of a terephthalic acid scaffold. These methods, while well-established, are continuously being refined to optimize reaction conditions and yields.

Regioselective Nitration of Terephthalate Derivatives

The introduction of a nitro group onto the aromatic ring of a terephthalate ester is a critical step. The position of nitration is directed by the existing ester groups.

One common method involves the direct nitration of diethyl terephthalate. For instance, diethyl terephthalate can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. google.com Another approach utilizes a combination of potassium nitrate (B79036), trifluoromethanesulfonic acid, and phosphorus pentoxide in nitromethane (B149229) to achieve the desired nitration. psu.edu This method has been reported to yield this compound in good yields. psu.edu

A similar strategy has been applied to dimethyl terephthalate, a closely related compound. The nitration of dimethyl terephthalate using fuming nitric acid in concentrated sulfuric acid produces dimethyl 2-nitroterephthalate with a high yield. google.comthieme-connect.com The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to ensure regioselectivity. google.com The resulting dimethyl 2-nitroterephthalate can then be subjected to transesterification to yield the diethyl ester, although direct nitration of diethyl terephthalate is also a viable route.

The nitration of terephthalic acid itself requires harsh conditions, often involving fuming sulfuric and fuming nitric acid to produce mononitroterephthalic acid. acs.org Subsequent esterification would then be necessary to obtain the desired diethyl ester.

Table 1: Comparison of Nitration Methods for Terephthalate Derivatives

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Diethyl terephthalate | KNO₃, CF₃SO₃H, P₂O₅ | Nitromethane | 72% | psu.edu |

| Dimethyl terephthalate | Fuming HNO₃, conc. H₂SO₄ | - | 82.9% | google.com |

| Dimethyl terephthalate | 97% HNO₃, 98% H₂SO₄ | - | High | thieme-connect.com |

| Terephthalic acid | Fuming H₂SO₄, conc. HNO₃ | - | 73% (nitroterephthalic acid) | acs.org |

Esterification Techniques for Terephthalic Acid Scaffolds

Esterification is another fundamental process in the synthesis of this compound. This can be achieved either by esterifying terephthalic acid followed by nitration, or by esterifying 2-nitroterephthalic acid directly.

The direct esterification of terephthalic acid with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid is a common method to produce diethyl terephthalate. cu.edu.eg Similarly, gaseous HCl can be used as a catalyst. The resulting diethyl terephthalate can then be nitrated as described previously.

Alternatively, 2-nitroterephthalic acid can be directly esterified to yield this compound. The esterification of 2-nitroterephthalic acid with isopropanol (B130326) using dry HCl has been reported to produce the corresponding diisopropyl ester, indicating that similar methods can be applied for the synthesis of the diethyl ester. drugfuture.com

The esterification of terephthalic acid derivatives is a widely studied area. For example, the esterification of terephthalic acid with methanol (B129727) to produce dimethyl terephthalate has been extensively investigated using various catalysts, including zeolites, which offer a more environmentally friendly alternative to traditional acid catalysts. mdpi.com While this specific example focuses on the dimethyl ester, the principles can be extended to the synthesis of diethyl esters.

Table 2: Esterification Methods for Terephthalic Acid and its Derivatives

| Starting Material | Reagents | Catalyst | Product | Reference |

|---|---|---|---|---|

| Terephthalic acid | Ethanol | H₂SO₄ | Diethyl terephthalate | cu.edu.eg |

| Terephthalic acid | Ethanol | Gaseous HCl | Diethyl terephthalate | |

| 2-Nitroterephthalic acid | Isopropanol | Dry HCl | Diisopropyl 2-nitroterephthalate | drugfuture.com |

| Terephthalic acid | Methanol | Zeolite β | Dimethyl terephthalate | mdpi.com |

Advanced Synthetic Approaches for Enhanced Efficiency and Selectivity

Research into the synthesis of this compound and related compounds is ongoing, with a focus on developing more efficient and selective methods. While specific "advanced" methods for this compound are not extensively detailed in the provided search results, general trends in synthetic organic chemistry suggest the exploration of novel catalytic systems and reaction conditions. monash.edursc.org

Furthermore, advancements in understanding reaction mechanisms through computational studies can aid in the design of more selective synthetic routes. nih.gov By predicting the reactivity of different positions on the aromatic ring, it becomes possible to fine-tune reaction conditions to favor the formation of the desired 2-nitro isomer.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to chemical synthesis is of growing importance, aiming to reduce the environmental impact of chemical processes. sigmaaldrich.com This includes the careful selection of solvents, maximizing atom economy, and minimizing waste.

Solvent Selection and Alternative Reaction Media

The choice of solvent can significantly impact the environmental footprint of a synthesis. Traditional nitration reactions often use large excesses of strong acids, which serve as both reagents and solvents. google.comthieme-connect.com While effective, this generates a significant amount of acidic waste.

Research into greener solvent alternatives is an active area. sigmaaldrich.com For nitration reactions, the use of alternative reaction media is being explored. For example, high-temperature, high-pressure water has been investigated as a medium for nitration reactions, potentially offering a more environmentally benign alternative to concentrated acids. google.com While not specifically demonstrated for this compound, this approach highlights a potential direction for greener synthesis.

In esterification reactions, the use of solid acid catalysts like zeolites can reduce the need for corrosive acid catalysts and may allow for solvent-free or solvent-minimized conditions. mdpi.com Additionally, the development of bio-based solvents offers another avenue for reducing the environmental impact of chemical processes. core.ac.uk

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. libretexts.orgjocpr.com Reactions with high atom economy generate less waste.

The synthesis of this compound via the direct nitration of diethyl terephthalate is an addition reaction, which is generally considered to have a high atom economy, as the main byproduct is water. jocpr.com

Calculation of Atom Economy for the Nitration of Diethyl Terephthalate:

Reaction: C₁₂H₁₄O₄ + HNO₃ → C₁₂H₁₃NO₆ + H₂O

Molecular Weight of Diethyl terephthalate (C₁₂H₁₄O₄): 222.24 g/mol

Molecular Weight of Nitric Acid (HNO₃): 63.01 g/mol

Molecular Weight of this compound (C₁₂H₁₃NO₆): 267.23 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

Total Mass of Reactants: 222.24 + 63.01 = 285.25 g/mol

Mass of Desired Product: 267.23 g/mol

Percent Atom Economy: (Mass of desired product / Total mass of reactants) x 100 = (267.23 / 285.25) x 100 ≈ 93.7%

Waste minimization can also be achieved by designing synthetic routes that produce useful byproducts or by recycling waste streams. For instance, in industrial processes, the recovery and reuse of solvents and catalysts are standard practices to improve economic viability and reduce environmental impact. rsc.org

Chemical Transformations and Reactivity of Diethyl 2 Nitroterephthalate

Reduction Reactions of the Nitro Group

The nitro group is highly susceptible to reduction, which is one of the most common transformations undertaken with this molecule. This reduction leads to the formation of an amino group, yielding valuable amino terephthalate (B1205515) derivatives.

Catalytic hydrogenation is a primary method for the reduction of the nitro group in Diethyl 2-nitroterephthalate to form Diethyl 2-aminoterephthalate. This reaction is typically performed by treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. masterorganicchemistry.com These methods are often effective for reducing both aromatic and aliphatic nitro groups to amines. masterorganicchemistry.com

The reaction conditions for the catalytic hydrogenation of nitroterephthalate esters have been well-documented. For the analogous Dimethyl 2-nitroterephthalate, hydrogenation can be carried out in an isopropanol (B130326) solvent at temperatures between 80-100°C and a hydrogen pressure of 0.3-2.5 MPa. organicchemistrytutor.com This process has been reported to achieve a raw material conversion rate of 100% and a product yield of over 95%. organicchemistrytutor.com More recently, novel catalyst systems have been explored. For instance, a composite catalyst of gold nanoparticles on a metal-organic framework (Au/MIL-88B-NH₂) has been used for the reduction of this compound, achieving a yield of 89% for the corresponding amino derivative. sciencemadness.org

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Dimethyl 2-nitroterephthalate | Precious Metal Catalyst | Isopropanol | 80-100 | 0.3-2.5 | >95 | organicchemistrytutor.com |

| This compound | Au/MIL-88B-NH₂ | Ethanol (B145695) | Room Temperature | Atmospheric (using NaBH₄ as H₂ source) | 89 | sciencemadness.org |

A key challenge in the chemistry of this compound is the selective reduction of the nitro group without affecting the two ester functionalities. While catalytic hydrogenation with Pd/C can be effective, it sometimes suffers from low chemoselectivity and may also reduce other functional groups. operachem.com Consequently, various methodologies have been developed to achieve this selective transformation.

These methods often employ specific reagents that are mild enough to leave the ester groups intact. Such reagents include:

Metal-based systems : The use of iron (Fe) powder in acidic conditions or water provides a mild method for reducing nitro groups selectively. masterorganicchemistry.comgoogle.com Similarly, tin(II) chloride (SnCl₂) is a classic reagent for this purpose, offering a mild route to amines in the presence of other reducible groups. masterorganicchemistry.com

Sodium borohydride (B1222165) combinations : While sodium borohydride (NaBH₄) alone is generally not effective for nitro group reduction, its combination with a transition metal salt like iron(II) chloride (FeCl₂) creates a powerful and selective reducing system. libretexts.orggoogle.com This NaBH₄-FeCl₂ system has demonstrated high chemoselectivity for the nitro group over ester groups, providing excellent yields of the corresponding aromatic amines. libretexts.orggoogle.com

Advanced Catalysts : Modern research has introduced sophisticated catalysts for this purpose. An air- and moisture-stable manganese catalyst has been shown to chemoselectively reduce nitro groups in the presence of ester functionalities with high yields. operachem.com

| Reagent/System | Typical Conditions | Selectivity Feature | Reference |

|---|---|---|---|

| Fe / Acid (e.g., AcOH) | Acidic, mild heat | Selective for nitro group over many other functionalities | masterorganicchemistry.com |

| SnCl₂ | Acidic or neutral (e.g., in ethanol) | Mild, preserves ester groups | masterorganicchemistry.com |

| NaBH₄-FeCl₂ | THF, Room Temperature | High chemoselectivity for nitro group, leaving esters unaffected | libretexts.orggoogle.com |

| Mn-based catalyst / H₂ | Toluene, 130°C, 50 bar H₂ | Tolerates ester groups, providing high yields of anilines | operachem.com |

| Au/MIL-88B-NH₂ / NaBH₄ | Ethanol, Room Temperature | Selective reduction of the nitro group without affecting the ester | sciencemadness.org |

Catalytic Hydrogenation to Amino Terephthalate Derivatives

Transformations Involving Ester Groups

The two diethyl ester groups on the molecule are also key reaction sites, primarily for hydrolysis and transesterification reactions.

The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids, yielding 2-nitroterephthalic acid. This transformation is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent. operachem.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This initially forms a carboxylate salt. operachem.com A subsequent acidification step, usually with a strong mineral acid like hydrochloric acid (HCl), is required to protonate the carboxylate and furnish the final dicarboxylic acid product. operachem.com

The presence of the electron-withdrawing nitro group on the aromatic ring increases the electrophilicity of the ester's carbonyl carbon, which can enhance the rate of hydrolysis compared to unsubstituted aromatic esters. researchgate.net For example, a process for the hydrolysis of the closely related dimethyl 2,5-dichloro-3-nitroterephthalate to its corresponding acid utilizes sodium hydroxide in aqueous ethanol. google.com Similarly, the hydrolysis of dimethyl aminoterephthalate has been accomplished by heating with a 1M NaOH solution. rsc.org

Transesterification is a process where the ethyl groups of the ester are exchanged with another alkyl group from an alcohol (R'-OH). byjus.commasterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-catalyzed transesterification : This involves an alkoxide (R'O⁻) acting as a nucleophile, which attacks the ester's carbonyl carbon. To drive the reaction to completion, the new alcohol (R'-OH) is often used as the solvent in large excess. masterorganicchemistry.com

Acid-catalyzed transesterification : This pathway involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by the new alcohol. scielo.br

This reaction is useful for producing different dialkyl 2-nitroterephthalates. For example, reacting this compound with methanol (B129727) under catalytic conditions would produce Dimethyl 2-nitroterephthalate. Other modifications can include amidation, where the ester is reacted with an amine to form an amide, although this typically requires more forcing conditions or activation of the ester group. mdpi.com

Hydrolysis to Nitroterephthalic Acid Derivatives

Nucleophilic and Electrophilic Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is strongly dictated by its substituents. The ring is substituted with three electron-withdrawing groups: one nitro group (-NO₂) and two carboethoxy groups (-COOEt).

Electrophilic Aromatic Substitution (EAS) : All three substituents are deactivating groups, meaning they withdraw electron density from the aromatic ring. libretexts.org This makes the ring significantly less nucleophilic and therefore much less reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org A nitro substituent can decrease the ring's reactivity towards electrophilic attack by a factor of a million or more. libretexts.org Therefore, further electrophilic substitution on the ring of this compound is extremely difficult and requires harsh reaction conditions.

Nucleophilic Aromatic Substitution (NAS) : Conversely, the strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. orgosolver.com For a nucleophilic aromatic substitution reaction to occur, a good leaving group is typically required, and the activating electron-withdrawing group must be positioned ortho or para to it. organicchemistrytutor.comlumenlearning.com While this compound does not have a conventional halide leaving group, the entire nitro group itself can be displaced under certain conditions by a potent nucleophile. Research has shown that the analogous dimethyl nitroterephthalate can undergo nucleophilic substitution with phenoxide ions to form aryloxyterephthalic acids, demonstrating the ring's capacity to engage in NAS reactions. researchgate.net This highlights the electron-poor character of the aromatic system, making it a target for nucleophiles rather than electrophiles.

Applications of Diethyl 2 Nitroterephthalate in Organic Synthesis and Materials Science

Precursor for Advanced Organic Intermediates

The reactivity of diethyl 2-nitroterephthalate makes it a valuable precursor for synthesizing more complex molecules, particularly amino terephthalate (B1205515) derivatives and dye precursors, which are essential in the fine chemicals industry.

A primary application of this compound is its conversion to diethyl 2-aminoterephthalate. This transformation is typically achieved through the chemical reduction of the nitro group to an amino group. This reduction is a key step, as the resulting amino terephthalate is a valuable intermediate for pharmaceuticals, agrochemicals, and other specialty chemicals. atomfair.comgoogle.com

The synthesis of diethyl 2-aminoterephthalate from its nitro precursor can be accomplished through various methods, with catalytic hydrogenation being a prominent technique. google.com This process involves reacting this compound with hydrogen gas in the presence of a catalyst. google.com Research has demonstrated that using isopropanol (B130326) as a solvent and a suitable catalyst at temperatures between 80-100°C and pressures of 0.3-2.5 MPa can lead to high conversion rates and product purity. google.com One patented method reports a raw material conversion rate of 100% and a final product yield of over 95%, with a purity exceeding 99%. google.com The resulting diethyl 2-aminoterephthalate is a key component for producing fine chemicals, including intermediates for color photographic film. google.com

The amino and ester functionalities of these derivatives allow for further chemical modifications, making them versatile building blocks. For instance, the amino group can be N-cycloalkylated to produce ligands for various applications. researchgate.net

Table 1: Catalytic Hydrogenation for Diethyl 2-aminoterephthalate Synthesis

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | This compound | google.com |

| Solvent | Isopropanol | google.com |

| Reaction Temperature | 80-100 °C | google.com |

| Reaction Pressure | 0.3-2.5 MPa | google.com |

| Conversion Rate | 100% | google.com |

| Yield | >95% | google.com |

| Product Purity | >99% | google.com |

The derivatives of this compound, particularly diethyl 2-aminoterephthalate, are pivotal in the synthesis of azo dyes. unb.canih.gov Azo dyes represent the largest class of synthetic dyes used in various industries, including textiles and printing. nih.gov The synthesis process involves a two-step reaction: diazotization followed by azo coupling. unb.canih.gov

In the first step, the primary aromatic amine of a diethyl 2-aminoterephthalate derivative is converted into a diazonium salt. unb.caimrpress.com This is typically achieved by reacting the amine with sodium nitrite (B80452) in an acidic medium at low temperatures. unb.ca The resulting diazonium salt is highly reactive and is immediately used in the next step, where it couples with an electron-rich aromatic compound (a coupling component) to form the azo dye. unb.canih.govimrpress.com The specific color of the dye is determined by the chemical structures of both the diazo component and the coupling component. unb.ca Research has shown the synthesis of various disperse azo dyes using diazotized dimethyl 2-amino-5-nitroterephthalate, a closely related compound, which are then coupled with different N-substituted aromatic amines. researchgate.netresearchgate.net These dyes are used for coloring polyester (B1180765) fabrics. researchgate.netdntb.gov.ua

Synthesis of Amino Terephthalate Derivatives for Fine Chemicals

Building Block in Polymer Chemistry

The functional groups on this compound allow for its incorporation into polymer structures, enabling the creation of materials with tailored properties.

Polyesters are a major class of polymers characterized by ester linkages in their main chain. wikipedia.org By incorporating monomers like this compound, or its derivatives, the properties of the resulting polyester can be significantly modified. madisongroup.com The presence of the nitro group, an electron-withdrawing substituent, can influence the polymer's thermal stability, chemical resistance, and mechanical properties. wikipedia.org

The general synthesis of polyesters involves the reaction of a diacid (or its derivative, like a diester) with a diol. madisongroup.com this compound can be used as a comonomer in polycondensation reactions to introduce nitro-functionality into the polyester backbone. This functionalization can increase the glass transition temperature and enhance solvent resistance due to the increased aromaticity and polarity. wikipedia.org For example, copolyesters of poly(ethylene terephthalate) (PET) have been prepared by incorporating comonomers with bulky side groups, which affects the crystallinity and melting temperature of the final polymer. researchgate.net While direct studies on this compound are specific, the principle of using functionalized terephthalates to create copolymers with unique characteristics is well-established. europa.eumdpi.com

Hybrid polymers, which combine different types of polymer chains or organic-inorganic components, are an area of active research. The functional groups of this compound and its derivatives are useful for creating these complex architectures. For instance, the reduction of the nitro group to an amine provides a reactive site for subsequent polymerization or grafting reactions. rsc.org

Amino-functionalized materials can be used as key precursors for post-derivatization, allowing for the attachment of other polymer chains or functional molecules. rsc.org This can be achieved through techniques like simultaneous twin polymerization to create organic-inorganic hybrid materials. rsc.org While not directly involving this compound, the synthesis of multiblock hybrid copolymers often relies on having functional monomers that can react orthogonally, a role that derivatives of this compound are suited for. nih.gov The ability to introduce specific functionalities, such as the nitro group, into porous aromatic frameworks demonstrates a strategy for creating hybrid materials with high CO2 adsorption capabilities, indicating the value of such functional monomers in advanced polymer systems. rsc.orgacs.org

Integration into Polyester Chains and Copolymers

Ligand or Component in Metal-Organic Frameworks (MOFs) Chemistry

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgmdpi.com The choice of the organic ligand is critical as it dictates the structure, pore size, and functionality of the resulting MOF. mdpi.com

2-Nitroterephthalic acid, which can be derived from the hydrolysis of this compound, is used as an organic linker in the synthesis of various MOFs. techniumscience.comacs.orgmdpi.com The nitro group acts as a functional decoration within the pores of the MOF. acs.org For example, 2-nitroterephthalic acid has been used with zinc nitrate (B79036) to synthesize a MOF with NO2-decorated channels. acs.org It has also been employed with zirconium salts to create nitro-functionalized UiO-66 type MOFs. techniumscience.commdpi.com These functional groups can enhance the material's properties, such as improving selectivity in gas adsorption or acting as reactive sites for post-synthetic modification. mdpi.comresearchgate.net The presence of the nitro group has been shown to improve CO2 uptake in porous aromatic frameworks due to the strong interaction between the nitro groups and CO2 molecules. rsc.org

Table 2: Examples of MOFs Synthesized with Nitroterephthalate Ligands

| MOF Name/Type | Metal Source | Ligand Source | Application/Feature | Source |

|---|---|---|---|---|

| MUT-2 | Zn(NO₃)₂·6H₂O | 2-Nitroterephthalic acid | NO₂-decorated channels, potential for drug loading | acs.org |

| UiO-66@NO₂ | Zirconium Salt (e.g., ZrCl₄) | 2-Nitroterephthalic acid | Fluorescence turn-on detection of H₂S | techniumscience.commdpi.com |

| Cd-MOF | Cd(NO₃)₂·4H₂O | Nitroterephthalic acid | Selective sorbent | google.com |

| Cd-based MOF | Cadmium source | 2-Nitroterephthalate anion | Porous 3D framework | researchgate.net |

Design and Synthesis of Nitroterephthalate-Based MOFs

The strategic incorporation of nitro functionalities into metal-organic frameworks (MOFs) has garnered significant interest for tailoring their chemical and physical properties. This compound serves as a crucial precursor to 2-nitroterephthalic acid (H₂BDC-NO₂), a functionalized organic linker extensively used in the direct synthesis of nitro-functionalized MOFs. researchgate.netmdpi.com This "de novo" synthesis approach allows for the precise placement of nitro groups within the framework structure, influencing the resulting material's characteristics. rsc.org

The presence of the electron-withdrawing nitro group on the terephthalate linker can significantly enhance the performance of MOFs in various applications. researchgate.net For instance, the polar nitro group can improve carbon dioxide capture through quadrupole-dipole interactions. researchgate.net Furthermore, these functionalized MOFs have shown promise in the adsorption of other gases like nitrogen and the removal of hazardous organic compounds from water. researchgate.net

A notable example is the synthesis of UiO-66-NO₂, a robust zirconium-based MOF. mdpi.com This material can be synthesized at room temperature using an aqueous solution-based method, offering a more environmentally benign alternative to traditional solvothermal techniques. mdpi.com The resulting UiO-66-NO₂ exhibits high porosity and thermal stability, making it a promising candidate for applications such as water and ethanol (B145695) vapor adsorption for cooling systems or water harvesting. mdpi.com

The synthesis of nitro-functionalized MOFs is not limited to a single type of metal or framework. Researchers have successfully incorporated nitro groups into various MOF architectures, including those based on zinc and copper. rsc.orgosti.govresearchgate.net For example, two-dimensional copper-based MOFs functionalized with nitro groups have demonstrated enhanced CO₂ sorption selectivity over methane (B114726) and nitrogen, suggesting their potential use in natural gas purification and carbon capture. osti.gov The synthesis of these materials often involves solvothermal or hydrothermal methods, where the metal salt and the nitro-functionalized linker are reacted in a suitable solvent under elevated temperature and pressure. researchgate.netmdpi.com

The properties of the final MOF can be tuned by varying the number of functional groups within the material, which can be achieved by using mixed-linker strategies. rsc.org This approach involves using a combination of functionalized and non-functionalized linkers during the synthesis process.

Table 1: Examples of Nitroterephthalate-Based MOFs and their Synthesis

| MOF Name | Metal Center | Organic Linker(s) | Synthesis Method | Key Properties/Applications | Reference(s) |

| UiO-66-NO₂ | Zirconium | 2-nitroterephthalic acid | Room temperature, aqueous solution | High porosity, thermal stability, water/ethanol adsorption | mdpi.com |

| NO₂-MIL-53(Cu) | Copper | 2-nitroterephthalic acid | Hydrothermal | Peroxidase-like activity, colorimetric sensing | mdpi.com |

| [Cu₂(nbdc)₂(dabco)]n | Copper | 2-nitro-1,4-benzenedicarboxylate (nbdc), 1,4-diazabicyclo[2.2.2]octane (dabco) | Room temperature | 2D nanosheets, enhanced CO₂ sorption selectivity | osti.gov |

| Zn₂(EBNB)₂(BPY)₂·2H₂O | Zinc | (E)-bis(p-3-nitrobenzoic acid) vinyl, 4,4'-bipyridine | Solvothermal | 3D porous structure, potential for drug delivery | researchgate.net |

| DUT-5-NO₂ | Zinc | 2-nitro-4,4'-biphenyldicarboxylic acid | Solvothermal | Isoreticular to DUT-5, tunable properties | rsc.org |

Functionalization of MOFs via this compound Derivatives

Beyond the direct synthesis of nitro-functionalized MOFs, this compound derivatives play a role in the post-synthetic modification (PSM) of these materials. PSM is a powerful strategy for introducing new functionalities into existing MOF structures without altering the underlying framework. rsc.org This approach is particularly useful for incorporating functional groups that may not be stable under the conditions required for de novo MOF synthesis. rsc.org

One of the most common methods for PSM involves the chemical transformation of functional groups already present on the organic linkers. rsc.org For instance, the nitro groups within a pre-synthesized nitro-functionalized MOF can be chemically modified. Although direct reactions on the nitro group itself are less common than with other functionalities like amines, the potential exists to reduce the nitro group to an amine, which can then undergo a wide range of subsequent reactions. rsc.org

A more direct application of this compound derivatives in functionalization is through their use as building blocks for more complex ligands. These elaborated ligands, containing the nitro functionality, can then be introduced into a MOF structure. This can be achieved either through direct synthesis with the modified ligand or through linker exchange processes, a form of PSM where existing linkers in a MOF are swapped out for new functionalized ones.

The functionalization of MOFs with nitro groups, whether through direct synthesis or post-synthetic modification, has been shown to significantly impact their surface properties and binding affinities. nih.gov For example, functionalizing the surface of UiO-66-NO₂ with molecules like folic acid has been shown to substantially increase the binding affinity for proteins like bovine serum albumin (BSA). nih.gov This highlights the role of the nitro group in modulating the surface charge and interactions of the MOF. nih.gov

The ability to introduce and modify functional groups like the nitro group with such precision allows for the rational design of MOFs with tailored properties for specific applications, ranging from gas separation and storage to catalysis and biomedical applications. researchgate.netresearchgate.net

Based on a comprehensive review of the available search results, specific experimental spectroscopic and crystallographic data for the chemical compound this compound could not be located. While research and data are available for its derivatives, such as Dimethyl 2-nitroterephthalate nih.govnih.gov and Diethyl 2-aminoterephthalate berkeley.edu, the strict requirement to focus solely on this compound prevents the use of this related information.

The synthesis of this compound has been described as an intermediate step in the preparation of other compounds, but the associated characterization data required to fulfill the detailed outline of the requested article is not provided in the available sources. berkeley.edu

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings, for each specified section and subsection while adhering to the strict content inclusions and exclusions.

Advanced Spectroscopic and Analytical Characterization of Diethyl 2 Nitroterephthalate and Its Derivatives

X-ray Diffraction (XRD) for Crystalline Structure Determination

Powder X-ray Diffraction Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline solids. malvernpanalytical.com This method provides detailed information about the atomic structure, phase composition, and crystallinity of a material. libretexts.orgucmerced.edu The analysis is performed on a powder sample, which contains a vast number of tiny, randomly oriented crystallites. When a monochromatic X-ray beam illuminates the sample, diffraction occurs only at specific angles (2θ) where the Bragg condition is met. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle 2θ, serves as a unique fingerprint for a specific crystalline phase. malvernpanalytical.comlibretexts.org

For Diethyl 2-nitroterephthalate, which exists as a solid at room temperature, PXRD is an indispensable tool for solid-state characterization. The primary applications include:

Phase Identification: The obtained diffraction pattern can be compared against databases like the one maintained by the International Centre for Diffraction Data (ICDD) to confirm the identity of the synthesized compound. ucmerced.edu

Purity Assessment: The presence of crystalline impurities or unreacted starting materials would result in additional peaks in the diffraction pattern, allowing for the assessment of bulk sample purity. libretexts.org

Polymorph Screening: Different crystalline forms (polymorphs) of this compound would exhibit distinct diffraction patterns. PXRD is the principal technique used to identify and differentiate these polymorphs, which can have different physical properties.

Crystallite Size Estimation: The width of the diffraction peaks is inversely related to the size of the crystallites, which can be estimated using the Scherrer equation. libretexts.org

A typical PXRD experimental setup involves an X-ray source (commonly a Cu Kα source with λ = 1.5406 Å), a sample holder, and a detector. malvernpanalytical.comdoi.org Data is collected by scanning the detector over a range of 2θ angles.

Table 1: Illustrative Powder X-ray Diffraction Data Interpretation This table demonstrates how PXRD data is typically presented. The values are hypothetical for illustrative purposes.

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 10.5 | 8.42 | 100 | (100) |

| 15.2 | 5.82 | 45 | (110) |

| 21.1 | 4.21 | 80 | (200) |

| 25.8 | 3.45 | 65 | (211) |

| 28.3 | 3.15 | 30 | (220) |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry used to separate, identify, and purify the components of a mixture. khanacademy.orgresearchgate.net For the synthesis and analysis of this compound, various chromatographic techniques are essential for monitoring the progress of reactions and for determining the purity of the final product. rochester.edursc.org

Thin-Layer Chromatography (TLC) is a rapid, qualitative, and cost-effective method used primarily for monitoring the progress of a chemical reaction. wisc.eduumich.edu It involves spotting a small amount of the reaction mixture onto a stationary phase (typically a glass or aluminum plate coated with silica (B1680970) gel) and developing the plate in a sealed chamber with a suitable mobile phase (eluent). khanacademy.orgwisc.edu The separation is based on the differential partitioning of the components between the stationary and mobile phases. wisc.edu

In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture alongside the pure starting material on the same plate, one can visually assess the reaction's progress. rochester.edursc.org The completion of the reaction is indicated by the disappearance of the starting material spot. taylorandfrancis.com The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification. rsc.org

Table 2: Hypothetical TLC Monitoring of a Reaction to Form this compound Stationary Phase: Silica Gel GF254; Mobile Phase: Ethyl Acetate/Hexane (1:4)

| Sample Spot | Rf Value (t = 0 hr) | Rf Value (t = 2 hr) | Rf Value (t = 4 hr) | Visualization Method |

| Starting Material (e.g., Diethyl Terephthalate) | 0.65 | 0.65 (faint) | - (absent) | UV Light (254 nm) |

| Reaction Co-spot | 0.65, 0.40 (trace) | 0.65, 0.40 | 0.40 | UV Light (254 nm) |

| Product (this compound) | - (absent) | 0.40 (strong) | 0.40 (strong) | UV Light (254 nm) |

For rigorous purity assessment and quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed. cipac.orgdrawellanalytical.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of non-volatile or thermally sensitive compounds. icm.edu.pl A reversed-phase HPLC method is typically suitable for analyzing aromatic nitro compounds like this compound. In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. icm.edu.pl The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. sepscience.com

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. chemcoplus.co.jp Phthalate esters are routinely analyzed by GC. epa.govoiv.int The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. chemcoplus.co.jp Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds. cipac.org

Table 3: Representative Chromatographic Conditions for Analysis

| Parameter | HPLC Method (Illustrative) | GC Method (Illustrative) |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) icm.edu.pl | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) epa.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) cipac.org | Carrier Gas: Helium or Nitrogen chemcoplus.co.jp |

| Flow Rate | 1.0 mL/min cipac.org | 1-2 mL/min |

| Detector | Diode-Array Detector (DAD) or UV-Vis (e.g., at 254 nm) cipac.org | Flame Ionization Detector (FID) cipac.org |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Temperature program (e.g., 150 °C hold 1 min, ramp to 280 °C at 10 °C/min) epa.gov |

| Injection Vol. | 10 µL | 1 µL (split or splitless) |

| Expected Result | A major peak at a specific retention time for pure this compound, with minor peaks for impurities. | A sharp peak at a characteristic retention time, indicating purity based on peak area percentage. |

Computational Chemistry and Theoretical Investigations of Diethyl 2 Nitroterephthalate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For diethyl 2-nitroterephthalate, DFT calculations are instrumental in understanding its geometry, electronic properties, and chemical reactivity.

Electronic Structure: DFT calculations can elucidate the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing nitro group (-NO₂) and the two diethyl ester groups (-COOCH₂CH₃) on the aromatic ring. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the strong electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. docsity.comrsc.org

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in quantifying the molecule's tendency to accept or donate electrons. The presence of the nitro group significantly enhances the electrophilic character of the aromatic ring, making it a key feature in its reactivity profile. scielo.org.mxekb.eg

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would show negative potential (red and yellow regions) around the oxygen atoms of the nitro and ester groups, indicating their high electron density and suitability for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and parts of the aromatic ring, indicating sites susceptible to nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for this compound

| Parameter | Representative Value | Significance |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -3.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. ekb.eg |

| Electronegativity (χ) | 5.25 eV | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | 2.25 eV | Measures the resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | 6.125 eV | Quantifies the global electrophilic nature of the molecule. scielo.org.mx |

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govmdpi.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and dynamic behavior.

Key dihedral angles to consider in the conformational analysis of this compound are those involving the ester and nitro groups. For instance, the torsion of the ethyl groups can lead to various conformers with different spatial arrangements and potential energies. Similarly, the rotation of the nitro group relative to the plane of the benzene (B151609) ring is an important dynamic feature.

Dynamic Behavior: MD simulations can also reveal the time-dependent fluctuations of the molecule's structure. This includes bond vibrations, angle bending, and torsional motions. By analyzing the trajectories of the atoms over time, it is possible to understand how the different parts of the molecule move in relation to each other. This information is crucial for understanding how the molecule might interact with other molecules or surfaces. aps.org

Table 2: Representative Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Range of Motion (degrees) | Significance |

| O=C-C-C (ester) | Rotation of the ester group relative to the benzene ring | 0 - 45 | Determines the planarity and steric hindrance of the ester groups. |

| C-O-C-C (ethyl) | Rotation around the C-O bond of the ethyl group | 0 - 360 | Leads to different conformers of the ethyl chains (e.g., gauche, anti). |

| C-C-N-O (nitro) | Rotation of the nitro group relative to the benzene ring | 0 - 60 | Influences the electronic conjugation with the aromatic system. |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which is essential for interpreting experimental spectra. casus.scienceroutledge.com For this compound, theoretical calculations can provide valuable insights into its vibrational (Infrared and Raman) and electronic (UV-Vis) spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations are commonly used to compute the vibrational frequencies and intensities of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes. The predicted IR and Raman spectra can then be compared with experimental data to confirm the molecular structure and assign specific bands to particular vibrational modes. For this compound, characteristic vibrational frequencies would include the symmetric and asymmetric stretching of the NO₂ group, the C=O stretching of the ester groups, and various vibrations of the aromatic ring.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic system and n-π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and ester groups. The position and intensity of these absorption bands are influenced by the electronic nature of the substituents.

Table 3: Representative Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Nitro (-NO₂) ** | Asymmetric Stretch | ~1530 | Strong |

| Nitro (-NO₂) ** | Symmetric Stretch | ~1350 | Strong |

| Ester (-C=O) | Carbonyl Stretch | ~1720 | Strong |

| Ester (-C-O) | C-O Stretch | ~1250 | Medium |

| Aromatic Ring | C=C Stretch | ~1600, ~1450 | Medium-Weak |

| Aromatic Ring | C-H Stretch | >3000 | Weak |

| Alkyl (-CH₂/CH₃) | C-H Stretch | 2850 - 3000 | Medium |

Mechanistic Studies of Reactions Involving Diethyl 2 Nitroterephthalate

Elucidation of Reaction Pathways for Nitro Group Transformations

The transformation of the nitro group is one of the most significant reactions of diethyl 2-nitroterephthalate, providing a gateway to various amino-substituted derivatives. The reduction of an aromatic nitro group to a primary amine is a multi-step process that proceeds through several intermediates. orientjchem.orgwikipedia.org

The generally accepted pathway for the reduction of an aromatic nitro compound, such as this compound, involves a six-electron reduction. psu.edu This process occurs through the sequential formation of nitroso and N-hydroxylamino intermediates before yielding the final amino product. orientjchem.org

The reaction pathway can be summarized as follows:

Nitro to Nitroso: The nitro group (R-NO₂) is first reduced by two electrons to a nitroso group (R-NO).

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is further reduced by two electrons to form an N-arylhydroxylamine (R-NHOH). orientjchem.org

Hydroxylamine to Amine: Finally, a further two-electron reduction of the hydroxylamine yields the corresponding primary amine (R-NH₂).

This transformation can be achieved using various reducing systems, with catalytic hydrogenation and dissolving metal reductions being the most common. masterorganicchemistry.comcommonorganicchemistry.com The choice of reagent can be critical for achieving high selectivity and yield.

Research findings have demonstrated the successful reduction of nitroterephthalate esters to their corresponding amino derivatives using different methods. For instance, the reduction of dimethyl 2-nitroterephthalate has been effectively carried out using iron in an ethanol (B145695)/water solution with ammonium (B1175870) chloride. chemicalbook.com A similar transformation for this compound utilizes catalytic hydrogenation. berkeley.edu

| Reagent System | Substrate | Product | Conditions | Yield | Reference |

| H₂ / Pd/C (10%) | This compound | Diethyl 2-aminoterephthalate | 5 bar H₂, THF, 24 hrs, Room Temp. | 94% | berkeley.edu |

| Fe / NH₄Cl | Dimethyl 2-nitroterephthalate | Dimethyl 2-aminoterephthalate | Ethanol/Water, Reflux, 30 min | 99.1% | chemicalbook.com |

| Zn / AcOH | Aromatic Nitro Compounds | Aromatic Amines | Acidic Conditions | - | commonorganicchemistry.com |

| SnCl₂ | Aromatic Nitro Compounds | Aromatic Amines | Mild Conditions | - | commonorganicchemistry.com |

This table presents various reagent systems used for the reduction of aromatic nitro compounds, with specific examples for terephthalate (B1205515) esters.

Investigation of Ester Hydrolysis and Transesterification Mechanisms

The ester groups of this compound are susceptible to nucleophilic attack, leading to hydrolysis or transesterification. These reactions are typically catalyzed by acids or bases. wikipedia.orgmasterorganicchemistry.com

Ester Hydrolysis: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. The reaction is reversible, and the mechanism depends on the catalytic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an effectively irreversible process. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. A rapid, final proton transfer from the newly formed carboxylic acid to the ethoxide or another hydroxide ion drives the reaction to completion. masterorganicchemistry.com For this compound, the presence of the electron-withdrawing nitro group makes the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack. The hydrolysis of the related compound, diethyl 2-aminoterephthalate, to 2-aminoterephthalic acid is readily achieved using aqueous sodium hydroxide. berkeley.edu

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. wikipedia.org The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. orientjchem.orgmasterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, an ethanol molecule is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. orientjchem.org To drive the reaction to completion, it is often necessary to use a large excess of water. wikipedia.org Kinetic studies on other complex glycosaminoglycans have shown that acid hydrolysis typically follows first-order kinetics. mdpi.com

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org Similar to hydrolysis, it can be catalyzed by either an acid or a base.

Base-Catalyzed Transesterification: An alkoxide ion, acting as a potent nucleophile, attacks the ester's carbonyl carbon. The resulting tetrahedral intermediate then expels the original alkoxy group to form the new ester. masterorganicchemistry.comresearchgate.net The reaction is an equilibrium, which can be driven towards the product by using a large excess of the new alcohol. wikipedia.org

Acid-Catalyzed Transesterification: The reaction pathway mirrors that of acid-catalyzed hydrolysis. The carbonyl group is first protonated by the acid. masterorganicchemistry.com The new alcohol molecule then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Following proton transfers, the original alcohol is eliminated, and the final product is formed after deprotonation. researchgate.net

Catalytic Reaction Mechanisms Utilizing this compound as a Substrate

This compound serves as an important substrate in various catalytic reactions, most notably in catalytic hydrogenation for the synthesis of amino-functionalized molecules. berkeley.edu

Catalytic Hydrogenation: The reduction of the nitro group in this compound to an amine is commonly performed via heterogeneous catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.comberkeley.edu

The mechanism of catalytic hydrogenation on a metal surface like palladium is a multi-step process:

Adsorption: Both the substrate (this compound) and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

Hydrogen Activation: The H-H bond in H₂ is cleaved on the catalyst surface, forming adsorbed hydrogen atoms.

Stepwise Reduction: The nitro group undergoes sequential hydrogenation. Adsorbed hydrogen atoms are transferred one by one to the nitrogen and oxygen atoms of the nitro group, leading through the nitroso and hydroxylamine intermediates as described in section 7.1.

Desorption: Once the reduction is complete, the product molecule, diethyl 2-aminoterephthalate, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

This process is highly efficient, providing high yields under relatively mild conditions. A patent also describes a similar process for the dimethyl ester variant, highlighting the industrial relevance of this catalytic pathway. google.com

| Catalyst | Substrate | Product | Solvent | Temperature | Pressure | Yield | Reference |

| 10% Pd/C | This compound | Diethyl 2-aminoterephthalate | Tetrahydrofuran (THF) | Room Temp. | 5 bar | 94% | berkeley.edu |

| Proprietary | Dimethyl 2-nitroterephthalate | Dimethyl 2-aminoterephthalate | Isopropanol (B130326) | 80-100 °C | 0.3-2.5 MPa | >95% | google.com |

This table details the conditions and outcomes for the catalytic hydrogenation of 2-nitroterephthalate diesters.

The catalyst provides an alternative reaction pathway with a lower activation energy compared to non-catalytic routes, thereby accelerating the reaction rate significantly. The efficiency and selectivity of the catalyst are crucial for the successful synthesis of the desired aminoterephthalate product, which is a key building block for metal-organic frameworks and other functional materials. berkeley.edunih.gov

Emerging Research Directions and Future Perspectives

Integration of Diethyl 2-nitroterephthalate in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions to build complex, functional architectures, offers fertile ground for the application of this compound. The nitro and ester functionalities can participate in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, making it an attractive component for designing self-assembling systems.

Research into related functionalized terephthalates has demonstrated their ability to form intricate supramolecular structures. For instance, the self-assembly of functionalized terephthalate (B1205515) ligands with metal acceptors has led to the construction of metallosupramolecular tetragonal prisms. nih.gov While direct studies on this compound are limited, the principles of coordination-driven self-assembly are applicable. The nitro group can influence the electronic properties and geometry of the resulting assembly, potentially leading to materials with novel functions.

Future research in this area is likely to focus on:

Crystal Engineering: Systematically studying the crystallization of this compound with various co-formers to create co-crystals with tailored properties.

Metal-Organic Frameworks (MOFs): While 2-aminoterephthalic acid is a common linker in MOFs, the use of this compound as a precursor could allow for post-synthetic modification of the nitro group within the framework, creating functional pores for applications like gas sorption or catalysis. google.comresearchgate.net

Anion Recognition: The electron-deficient aromatic ring makes it a potential candidate for anion-π interactions, a key aspect of anion recognition and sensing.

Exploration in Advanced Functional Materials beyond Current Applications

The inherent properties of this compound make it a promising candidate for the development of advanced functional materials with applications in electronics, optics, and sensor technology.

One significant area of exploration is in nonlinear optical (NLO) materials . Organic molecules with electron donor and acceptor groups can exhibit large second-order NLO responses. While this compound itself lacks a strong donor group, its derivatives, or its use as a precursor to create donor-acceptor systems, could lead to materials for applications like frequency doubling. mdpi.comnumberanalytics.com The relationship between molecular structure and hyperpolarizability is a key area of research for predicting the NLO properties of new organic compounds. mdpi.com

The nitroaromatic nature of this compound also suggests its potential use in chemical sensors . For example, novel fluorescent cellulose (B213188) derivatives have been synthesized for the detection of nitroaromatic compounds through fluorescence quenching. acs.org This suggests that materials incorporating this compound or its derivatives could be developed to detect specific analytes.

Additionally, the integration of this compound into polymers could impart specific functionalities. sigmaaldrich.com Aromatic polyesters containing nitro groups can exhibit modified thermal and mechanical properties. Research on the synthesis of aromatic polyethers from nitro displacement reactions on compounds like nitrobenzonitriles highlights a potential route for polymer synthesis. docsity.com

Future research directions include:

Synthesis of Novel Polymers: Incorporating this compound as a monomer to create polyesters or polyamides with enhanced thermal stability or specific optical properties.

Development of NLO Materials: Designing and synthesizing derivatives of this compound with enhanced NLO properties for use in photonic devices.

Sensor Arrays: Creating sensor arrays based on materials derived from this compound for the detection of a range of chemical species.

Development of Novel Catalytic Systems utilizing this compound Derived Ligands

While this compound itself is not a catalyst, its derivatives, particularly those obtained through the reduction of the nitro group to an amino group, are valuable ligands for the synthesis of novel catalysts. jsynthchem.com The resulting diethyl 2-aminoterephthalate can act as a versatile ligand for a variety of metal centers. chemscene.com

Metal complexes featuring aminophenol-based ligands, which share structural similarities with aminoterephthalates, have shown significant catalytic activity in a range of reactions, including oxidation and C-N bond formation. derpharmachemica.com The electronic properties of the ligand, influenced by the substituents on the aromatic ring, play a crucial role in the catalytic performance of the metal center. catalysis.blogrsc.org

A significant area of application for such ligands is in the development of catalysts for hydrogenation and transfer hydrogenation reactions . For instance, bifunctional iridium-Zr-MOFs incorporating 2-aminoterephthalate have been developed as chemoselective catalysts for the N-alkylation of amines with alcohols. nih.gov

The development of trinuclear transition metal complexes is another promising area, where the ligands play a key role in bringing multiple metal centers together to achieve unique catalytic activity. sioc-journal.cn Ligands derived from diethyl 2-aminoterephthalate could be employed to create such polynuclear complexes for small molecule activation.

Future research in this domain will likely focus on:

Asymmetric Catalysis: Designing chiral ligands from diethyl 2-aminoterephthalate to catalyze enantioselective reactions.

Photocatalysis: Incorporating ligands derived from diethyl 2-aminoterephthalate into metal-organic frameworks or other structures for light-driven catalytic processes.

Biomimetic Catalysis: Developing catalysts that mimic the active sites of enzymes, where the aminoterephthalate ligand helps to create a specific coordination environment around the metal center.

Sustainable and Scalable Synthetic Methodologies for Industrial Relevance

For this compound to be utilized in the aforementioned emerging applications, the development of sustainable and scalable synthetic methodologies is paramount. Traditional nitration methods often rely on harsh conditions, such as the use of mixed nitric and sulfuric acids, which generate significant waste. nih.gov

Green Chemistry Approaches: Current research is focused on developing greener synthetic routes. This includes the use of solid acid catalysts, polymer-supported reagents, and alternative nitrating agents to minimize the environmental impact. researchgate.net For example, electrochemical nitration is being explored as a sustainable method for C-N bond formation, offering high atom economy and avoiding the use of strong acids. rsc.org

The reduction of the nitro group to an amine is another critical step for many applications. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. berkeley.edu However, developing more sustainable reduction protocols, for instance, using NaBH4 in the presence of transition metal complexes, is an active area of research. jsynthchem.com

Industrial Scalability: The scale-up of synthetic processes from the laboratory to an industrial scale presents its own set of challenges. A novel industrial process for the synthesis of a related compound, dimethyl 2-nitroterephthalate, involves the nitration of dimethyl terephthalate in a large-scale reactor, followed by controlled precipitation and purification steps. thieme-connect.com Similar considerations for reaction control, heat management, and product isolation would be necessary for the industrial production of this compound.

A synthesis method for this compound has been reported involving the use of potassium nitrate (B79036) and trifluoromethanesulfonic acid in nitromethane (B149229), followed by purification, achieving a 72% yield. berkeley.edu Further optimization of this and other methods for industrial feasibility is a key future direction.

Future research in this area will focus on:

Continuous Flow Chemistry: Developing continuous flow processes for the nitration and subsequent reduction of diethyl terephthalate, which can offer better control, safety, and scalability compared to batch processes.

Biocatalysis: Exploring the use of enzymes for the selective nitration or modification of the terephthalate backbone, which could offer a highly sustainable synthetic route.

Solvent Selection: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic solvents in the synthesis and purification processes. rsc.org

The following table summarizes key synthetic parameters for the nitration of terephthalate esters, providing a basis for developing sustainable methodologies for this compound.

| Starting Material | Nitrating Agent | Solvent/Catalyst | Temperature (°C) | Yield (%) | Reference |

| Dimethyl terephthalate | Fuming nitric acid | Concentrated sulfuric acid | < 20 | 82.9 | google.com |

| Diethyl terephthalate | Potassium nitrate / Trifluoromethanesulfonic acid | Nitromethane | 50 | 72 | berkeley.edu |

| Dimethyl terephthalate | 97% Nitric acid | 98% Sulfuric acid | < 30 | Not specified | thieme-connect.com |

Q & A

Q. How do researchers align this compound studies with evolving regulatory standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.